molecular formula C13H12N4O3S B2802252 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-07-8

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2802252
CAS No.: 391868-07-8
M. Wt: 304.32
InChI Key: JGZMLZFMHKDHRM-UHFFFAOYSA-N
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Description

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that features a unique combination of a cyclopenta[d]thiazole ring and a nitrophenyl group

Scientific Research Applications

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the following steps:

    Formation of the cyclopenta[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of the phenyl ring:

    Coupling reaction: The final step involves the coupling of the cyclopenta[d]thiazole derivative with the nitrophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Urea derivatives with various substituents.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopenta[d]thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-phenylurea: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-aminophenyl)urea:

Uniqueness

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is unique due to the presence of both the cyclopenta[d]thiazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c18-12(14-8-4-6-9(7-5-8)17(19)20)16-13-15-10-2-1-3-11(10)21-13/h4-7H,1-3H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZMLZFMHKDHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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